molecular formula C19H19Cl2N3O2S B10941083 N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide

N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide

Cat. No.: B10941083
M. Wt: 424.3 g/mol
InChI Key: XKGCCXYHIXHGJH-UHFFFAOYSA-N
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Description

N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as catalytic processes and continuous flow reactors can be employed to enhance production rates and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE exerts its effects involves interactions with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its antimicrobial and anti-inflammatory properties. The exact pathways and molecular targets are still under investigation, but it is thought to involve the disruption of protein synthesis and cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of the pyrazole and sulfonamide groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H19Cl2N3O2S

Molecular Weight

424.3 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H19Cl2N3O2S/c1-12-4-8-17(9-5-12)27(25,26)23-19-13(2)22-24(14(19)3)11-15-6-7-16(20)10-18(15)21/h4-10,23H,11H2,1-3H3

InChI Key

XKGCCXYHIXHGJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N=C2C)CC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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